molecular formula C17H16Cl2FNO2 B4853284 N-(4-chloro-2-fluorophenyl)-4-(4-chloro-2-methylphenoxy)butanamide

N-(4-chloro-2-fluorophenyl)-4-(4-chloro-2-methylphenoxy)butanamide

Cat. No.: B4853284
M. Wt: 356.2 g/mol
InChI Key: PXMFSHKBZISCOD-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-4-(4-chloro-2-methylphenoxy)butanamide is an organic compound characterized by its unique structure, which includes both chloro and fluoro substituents on a phenyl ring, as well as a butanamide linkage

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-4-(4-chloro-2-methylphenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2FNO2/c1-11-9-12(18)5-7-16(11)23-8-2-3-17(22)21-15-6-4-13(19)10-14(15)20/h4-7,9-10H,2-3,8H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMFSHKBZISCOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-4-(4-chloro-2-methylphenoxy)butanamide typically involves a multi-step process:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-2-methylphenol with an appropriate butanoyl chloride under basic conditions to form 4-(4-chloro-2-methylphenoxy)butanoic acid.

    Amidation Reaction: The phenoxybutanoic acid is then converted to its corresponding acid chloride using reagents such as thionyl chloride (SOCl₂). This intermediate is subsequently reacted with 4-chloro-2-fluoroaniline to form the final amide product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)-4-(4-chloro-2-methylphenoxy)butanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl rings can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The amide group can be involved in oxidation or reduction reactions, potentially altering the compound’s properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different substituents on the phenyl rings, while oxidation or reduction could modify the amide group.

Scientific Research Applications

Chemistry

In chemistry, N-(4-chloro-2-fluorophenyl)-4-(4-chloro-2-methylphenoxy)butanamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine

In the field of biology and medicine, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and offering therapeutic potential.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its structural features might also make it suitable for use in agrochemicals or other specialty chemicals.

Mechanism of Action

The mechanism by which N-(4-chloro-2-fluorophenyl)-4-(4-chloro-2-methylphenoxy)butanamide exerts its effects depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro and fluoro groups can influence its binding affinity and specificity, affecting the overall biological response.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-4-(4-chloro-2-methylphenoxy)butanamide
  • N-(4-fluorophenyl)-4-(4-chloro-2-methylphenoxy)butanamide
  • N-(4-chloro-2-fluorophenyl)-4-(4-methylphenoxy)butanamide

Uniqueness

N-(4-chloro-2-fluorophenyl)-4-(4-chloro-2-methylphenoxy)butanamide is unique due to the specific combination of chloro and fluoro substituents on the phenyl rings, which can significantly influence its chemical reactivity and biological activity. This distinct structure may confer advantages in terms of selectivity and potency in various applications compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-chloro-2-fluorophenyl)-4-(4-chloro-2-methylphenoxy)butanamide
Reactant of Route 2
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N-(4-chloro-2-fluorophenyl)-4-(4-chloro-2-methylphenoxy)butanamide

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